molecular formula C24H21N5O2 B2932604 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105224-86-9

4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Numéro de catalogue: B2932604
Numéro CAS: 1105224-86-9
Poids moléculaire: 411.465
Clé InChI: ZYAHRUPMFVHKHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream phosphorylation of substrates involved in cell cycle progression and apoptosis evasion, such as p21 and BAD . Its specific structural motif, incorporating a pyrazolo[3,4-d]pyridazinone core, is designed for high kinase selectivity and potent cellular activity. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the oncogenic signaling pathways driven by PIM kinases, to investigate mechanisms of drug resistance, and to evaluate potential synergistic effects in combination with other targeted therapies in preclinical cancer models.

Propriétés

IUPAC Name

4-cyclopropyl-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c30-21(27-13-12-16-6-4-5-9-20(16)27)15-28-24(31)23-19(22(26-28)17-10-11-17)14-25-29(23)18-7-2-1-3-8-18/h1-9,14,17H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAHRUPMFVHKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including compounds similar to 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one . These compounds have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Viability and IC50 Values :
    • Compound 9a, a related pyrazolo derivative, exhibited an IC50 of 2.59 µM against HeLa cells, demonstrating potent anticancer activity comparable to doxorubicin (IC50 = 2.35 µM) .
    • Similar studies reported that structural modifications around the pyrazolo system are crucial for enhancing anticancer activity .
  • Mechanism of Action :
    • The compound induces cell cycle arrest , particularly at the S phase in HeLa cells and G2/M phase in MCF7 cells .
    • It also promotes apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of 4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Cyclopropyl GroupEnhances lipophilicity and cellular uptake
Indolinyl MoietyContributes to selective binding to target proteins
Pyrazolo RingEssential for interaction with biological targets

Study 1: Anticancer Activity Assessment

In a comprehensive study evaluating various pyrazolo derivatives, researchers synthesized several compounds and assessed their cytotoxic effects against multiple cancer cell lines (HeLa, MCF7, HCT116). The findings indicated that modifications at specific positions significantly influenced the overall anticancer efficacy.

Results Summary:

  • Compound 14g showed IC50 values of 4.66 µM (MCF7) and 1.98 µM (HCT116), indicating strong anticancer properties compared to doxorubicin .

Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of the compound with various targets involved in cancer progression. The results suggested that the compound binds effectively to key proteins associated with cell proliferation and survival pathways.

Key Insights:

  • Binding interactions were primarily observed with amino acids critical for enzyme activity.
  • The docking results supported the hypothesis that structural modifications can enhance binding affinity and selectivity towards cancer-related targets .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Analog: 1-(3-Chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS: 1105240-42-3)

This analog shares the same pyrazolo[3,4-d]pyridazinone core and cyclopropyl group but differs in substituents:

  • Position 1 : 3-Chlorophenyl instead of phenyl.
  • Position 6 : 2-(4-Methylpiperidin-1-yl)-2-oxoethyl instead of 2-(indolin-1-yl)-2-oxoethyl.
Structural and Functional Differences:
Property Target Compound Analog ()
Core Structure Pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7(6H)-one
Substituent at Position 1 Phenyl (C6H5) 3-Chlorophenyl (C6H4Cl)
Substituent at Position 6 Indolin-1-yl (C8H9N) 4-Methylpiperidin-1-yl (C6H13N)
Molecular Formula Estimated: C24H22N5O2 C22H24ClN5O2
Molecular Weight ~424.5 g/mol 425.9 g/mol
Key Pharmacological Features Potential kinase inhibition (indolin rigidity) Enhanced lipophilicity (Cl substituent)
Research Findings:
  • The 3-chlorophenyl group in the analog may improve target binding via halogen interactions but could reduce solubility compared to the unsubstituted phenyl group in the target compound .
  • The indolin-1-yl group in the target compound likely enhances selectivity for kinase targets (e.g., VEGF or PDGFR inhibitors) due to its rigid bicyclic structure, whereas the 4-methylpiperidin-1-yl group in the analog may favor interactions with proteases or GPCRs .
  • Both compounds benefit from the cyclopropyl group , which is associated with improved metabolic stability and oral bioavailability in preclinical studies .

Comparison with Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

Compounds listed in (e.g., 2-(1,7-dimethyl-1H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) differ significantly in core structure but share heterocyclic motifs. Key contrasts include:

  • Core Heterocycle : Pyrido[1,2-a]pyrimidin-4-one vs. pyrazolo[3,4-d]pyridazin-7(6H)-one.
  • Substituents : Piperazine/pyrrolidine groups in compounds vs. indolin/piperidin groups in the target and its analog.
  • Biological Targets: Pyrido[1,2-a]pyrimidin-4-one derivatives are often designed as kinase inhibitors (e.g., mTOR, PI3K), whereas pyrazolo[3,4-d]pyridazinones may target tyrosine kinases or inflammatory pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.